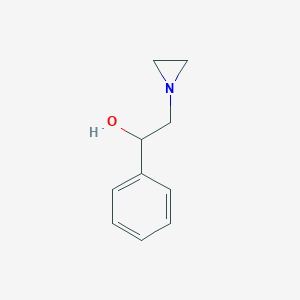
alpha-Phenylaziridine-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless, oily liquid primarily used in scientific research applications. The compound has a molecular weight of 163.22 g/mol and is known for its high reactivity.
化学反応の分析
1-Aziridineethanol, alpha-phenyl- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Oxidation and Reduction:
Substitution Reactions: The aziridine ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Organic Synthesis
Alpha-Phenylaziridine-1-ethanol is utilized as a versatile building block in organic synthesis. Its unique aziridine structure allows for various transformations, including:
- Ring-opening Reactions : The aziridine ring can be opened under nucleophilic conditions to yield valuable intermediates such as β-amino alcohols and α-amino acids. These derivatives are crucial in the synthesis of pharmaceuticals and agrochemicals .
- Synthesis of N-Heterocycles : The compound serves as a precursor for the synthesis of diverse N-heterocycles through ring-opening annulation reactions. This process has gained popularity for generating complex molecular architectures with potential biological activity .
Medicinal Chemistry
Research has indicated that this compound and its derivatives exhibit promising biological activities:
- Antibacterial Properties : Studies have demonstrated that compounds derived from this compound possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .
- Cytotoxic Activity : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. The ability to modify the aziridine structure allows for the optimization of these compounds to enhance their therapeutic potential .
Materials Science
In materials science, this compound is explored for its potential applications in:
- Polymer Chemistry : The compound can be polymerized to create high-performance materials. Its anionic polymerization leads to the formation of polyamines, which are used in various applications including coatings, adhesives, and drug delivery systems .
- Coatings and Composites : The incorporation of aziridine-based compounds into coatings can improve their mechanical properties and resistance to environmental degradation. This application is particularly relevant in the development of durable surfaces for industrial use .
Case Study 1: Antibacterial Evaluation
A study investigated the antibacterial activity of several derivatives synthesized from this compound. The results indicated that certain modifications significantly enhanced efficacy against resistant bacterial strains, highlighting the compound's potential in addressing antibiotic resistance.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 18 |
| Derivative B | Escherichia coli | 15 |
| Derivative C | Bacillus cereus | 20 |
作用機序
The mechanism of action of 1-Aziridineethanol, alpha-phenyl- is not well understood. it is believed to act as a nucleophile, attacking electrophilic centers in the target molecule. This leads to the formation of covalent bonds between the target molecule and the 1-Aziridineethanol, alpha-phenyl-, resulting in the desired product. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine.
類似化合物との比較
1-Aziridineethanol, alpha-phenyl- is unique due to its high reactivity and ability to form covalent bonds with target molecules. Similar compounds include:
1-Aziridineethanol: A related compound with similar reactivity but lacking the phenyl group.
2-(1-Aziridinyl)ethanol: Another similar compound with a different substitution pattern on the aziridine ring.
These compounds share some chemical properties but differ in their specific reactivity and applications.
特性
CAS番号 |
17918-11-5 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
2-(aziridin-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C10H13NO/c12-10(8-11-6-7-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChIキー |
LYWIFGDFJLWXHK-UHFFFAOYSA-N |
SMILES |
C1CN1CC(C2=CC=CC=C2)O |
正規SMILES |
C1CN1CC(C2=CC=CC=C2)O |
Key on ui other cas no. |
17918-11-5 15591-40-9 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













